molecular formula C20H16F2N2O4 B2908012 ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-06-7

ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2908012
CAS No.: 899729-06-7
M. Wt: 386.355
InChI Key: TVQQSYAMYULKLI-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with two fluorinated aromatic groups. The 4-position of the pyridazine ring is modified with a benzyloxy group bearing a 2-fluorophenyl substituent, while the 1-position contains a 4-fluorophenyl moiety. The ethyl ester at the 3-position and the ketone at the 6-position complete the structure. This compound shares structural similarities with adenosine A1 receptor modulators and antagonists, as evidenced by analogs in pyridazine-based medicinal chemistry research .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O4/c1-2-27-20(26)19-17(28-12-13-5-3-4-6-16(13)22)11-18(25)24(23-19)15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQSYAMYULKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of Fluorophenyl Groups: This step involves the substitution reactions where fluorophenyl groups are introduced into the pyridazine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or other nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of ethyl pyridazine-3-carboxylates, differing in substituents at the 1- and 4-positions. Below is a detailed comparison with structurally related derivatives:

Substituent Analysis and Physical Properties

Compound Name Substituents (1- and 4-Positions) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound 1-(4-Fluorophenyl), 4-[(2-fluorophenyl)methoxy] —* 414.36†
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(3-Chlorophenyl), 4-methyl 63 109–110 361.78
Ethyl 1-(4-Methoxyphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-Methoxyphenyl), 4-methyl 81 164–164.5 357.36
Ethyl 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-Fluorophenyl), 4-methoxy 336.30
Ethyl 4-[(2-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-Fluorophenyl), 4-[(2-chlorophenyl)methoxy] 430.84
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 1-[3-(Trifluoromethyl)phenyl], 4-(trifluoromethyl) 454.31

†Calculated molecular weight based on formula C₂₁H₁₇F₂N₂O₄. ‡Structure inferred from and ; synthesis details are unavailable.

Key Structural and Functional Differences

Fluorine vs. Chlorine Substituents : The target compound’s 4-[(2-fluorophenyl)methoxy] group contrasts with the 4-[(2-chlorophenyl)methoxy] analog (). Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine .

Methoxy vs.

Research Findings and Limitations

  • Synthetic Challenges : High-yield synthesis (e.g., 95% for ’s 12d) is achievable with electron-donating groups (e.g., 4-hydroxyphenyl), but sterically hindered substituents (e.g., 4-iodophenyl in ’s 12f) reduce yields to 50% .
  • Commercial Availability : Derivatives like the 4-methoxy analog (CAS 899943-46-5) are marketed for medicinal chemistry applications (), but the target compound’s commercial status remains unclear.

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